Fmoc-Ala-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-Phe-NH2: is a synthetic peptide compound that consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), alanine (Ala), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus. This compound is widely used in peptide synthesis and research due to its stability and ease of manipulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for the next coupling reaction. The second amino acid (Phe) is then coupled to the exposed amine group using a coupling reagent like HBTU or DIC. Finally, the peptide is cleaved from the resin and the protecting groups are removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like piperidine or pyrrolidine are used to remove the Fmoc group
Major Products:
Oxidation: Phenylalanine derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected peptides or peptides with new functional groups.
Scientific Research Applications
Chemistry: Fmoc-Ala-Phe-NH2 is used in the synthesis of complex peptides and proteins. It serves as a building block in the development of novel peptide-based materials and catalysts .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug delivery systems .
Medicine: The compound is explored for its potential in developing peptide-based therapeutics, including antimicrobial peptides and cancer-targeting peptides .
Industry: this compound is used in the production of peptide-based hydrogels and nanomaterials for various industrial applications, including tissue engineering and drug delivery .
Mechanism of Action
The mechanism of action of Fmoc-Ala-Phe-NH2 involves its ability to form stable peptide bonds and interact with biological molecules through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions enable the compound to self-assemble into nanostructures and hydrogels, making it useful in various applications .
Comparison with Similar Compounds
Fmoc-Phe-Phe-NH2: Similar in structure but with two phenylalanine residues.
Fmoc-Ala-Ala-NH2: Contains two alanine residues instead of phenylalanine.
Fmoc-Gly-Phe-NH2: Glycine replaces alanine in the sequence.
Uniqueness: Fmoc-Ala-Phe-NH2 is unique due to its specific combination of alanine and phenylalanine, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to form stable nanostructures and hydrogels, making it particularly useful in biomedical and industrial applications .
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-17(26(32)30-24(25(28)31)15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H2,28,31)(H,29,33)(H,30,32)/t17-,24-/m0/s1 |
InChI Key |
HDVVSSHKMNZMCF-XDHUDOTRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.